Methyl 5-hydroxyhexanoate
Overview
Description
Methyl 5-hydroxyhexanoate is a chemical compound with the molecular formula C7H14O3 . It has an average mass of 146.184 Da and a monoisotopic mass of 146.094299 Da .
Synthesis Analysis
The synthesis of this compound has been studied using metal oxide catalysts. For instance, a 15 wt% Cs/SiO2 catalyst was used for the production of a terminally unsaturated methyl ester, methyl 5-hexenoate (M5H), from a 6 carbon, 6-membered ring lactone, δ-hexalactone (DHL). This process involved ring-opening transesterification reactions with DHL and methanol .Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C7H14O3 . The compound has an average mass of 146.184 Da and a monoisotopic mass of 146.094299 Da .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily associated with its synthesis. As mentioned earlier, the compound can be synthesized from δ-hexalactone (DHL) using a Cs/SiO2 catalyst. The process involves ring-opening transesterification reactions with DHL and methanol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its molecular formula, C7H14O3, and its average and monoisotopic masses .Scientific Research Applications
1. Role in Fatty Acid Degradation and Non-Ketotic Dicarboxylic Aciduria
Methyl 5-hydroxyhexanoate, specifically its isomer 5-hydroxyhexanoic acid, has been studied for its role in fatty acid degradation. In research focused on patients with non-ketotic dicarboxylic aciduria, it was found that this compound is a normal degradation product of fatty acids. This finding was derived from the analysis of urinary 5-hydroxyhexanoic acid, determining the relative amounts of its L and D isomers in patients (Kamerling et al., 1982).
2. Implications in Neuropathy and Neurotoxicity
Research has shown that this compound, as part of a metabolic pathway involving various hexane derivatives, has implications in neuropathy and neurotoxicity. One study compared the neurotoxicity of different compounds including 5-hydroxy-2-hexanone, a related metabolite, finding that these compounds produced both clinical and histologic evidence of neuropathy. This indicates potential neurotoxic effects of compounds in the same family as this compound (Krasavage et al., 1980).
3. Enzymatic Conversion in Biocatalysis
In the field of biocatalysis, enzymatic cascades involving P450 BM3 variants and cpADH5 were utilized for the biosynthesis of hydroxy- and keto-FAMEs (fatty acid methyl esters). Methyl hexanoate, closely related to this compound, was oxidized to produce methyl 3-hydroxyhexanoate, demonstrating the potential of these compounds in sustainable and efficient synthetic processes (Ensari et al., 2020).
4. Use in Synthesis of Pharmaceutical Compounds
The compound has been utilized in the synthesis of various pharmaceuticals. For example, optically active methyl 6-oxo-3,5-syn-isopropylidenedioxyhexanoate, which is structurally similar to this compound, was used in the enantioselective synthesis of the HMG Co-A reductase inhibitor NK-104, a potent pharmaceutical compound (Minami & Hiyama, 1992).
5. Role in DNA Methylation and Epigenetics
Research has revealed that this compound derivatives, such as 5-hydroxymethylcytosine, play a significant role in DNA methylation and epigenetic regulation. This compound is involved in the dynamic reprogramming of cells during early embryonic and germ cell development. Its levels correlate with cell differentiation and it has potential roles in epigenetic regulation through modification of 5-methylcytosine to 5-hydroxymethylcytosine (Tahiliani et al., 2009).
Safety and Hazards
properties
IUPAC Name |
methyl 5-hydroxyhexanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-6(8)4-3-5-7(9)10-2/h6,8H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKUVMOUCKJDBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(=O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462903 | |
Record name | methyl-5-hydroxyhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62593-13-9 | |
Record name | methyl-5-hydroxyhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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